4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole

Pyrazole regioisomer Antiarrhythmic intermediate Synthetic selectivity

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole (CAS 120982-79-8) is a 1,4,5-trisubstituted pyrazole derivative bearing an ethoxycarbonylmethyl ester at the N1 position and phenyl rings at C4 and C5. This compound belongs to the diarylpyrazole-1-acetate ester class and serves as a critical synthetic intermediate in the preparation of N-[(alkylamino)alkyl]-4,5-diaryl-1H-pyrazole-1-alkanamides, a series of antiarrhythmic agents exemplified by ipazilide (WIN 54177-4).

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 120982-79-8
Cat. No. B047219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole
CAS120982-79-8
Synonyms4,5-DIPHENYL-1-(ETHOXYCARBONYLMETHYL)-PYRAZOLE
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-23-18(22)14-21-19(16-11-7-4-8-12-16)17(13-20-21)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3
InChIKeyUSLGFBHQKZHFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole (CAS 120982-79-8): A Regiospecific Pyrazole Ester Intermediate for Antiarrhythmic Drug Synthesis


4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole (CAS 120982-79-8) is a 1,4,5-trisubstituted pyrazole derivative bearing an ethoxycarbonylmethyl ester at the N1 position and phenyl rings at C4 and C5. This compound belongs to the diarylpyrazole-1-acetate ester class and serves as a critical synthetic intermediate in the preparation of N-[(alkylamino)alkyl]-4,5-diaryl-1H-pyrazole-1-alkanamides, a series of antiarrhythmic agents exemplified by ipazilide (WIN 54177-4) [1]. Its molecular formula is C19H18N2O2 (MW 306.36 g/mol), and it is characterized by a defined melting point of 79–81 °C, enabling unambiguous identity confirmation [2]. The compound is commercially available at purities typically ≥95–98% from multiple suppliers .

Why Generic Substitution of 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole (CAS 120982-79-8) Fails: Regiochemistry, Reactivity, and Provenance Constraints


Substituting this compound with a structurally similar pyrazole ester cannot be done without risk because the 4,5-diphenyl regioisomer is not interchangeable with the 3,4-diphenyl isomer in downstream synthetic transformations. The antiarrhythmic pharmacophore derived from this scaffold—exemplified by ipazilide—requires the specific 4,5-diaryl substitution pattern for biological activity; the isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine was reported to be completely inactive in antidepressant screens, illustrating that even minor positional variations can abolish pharmacological effect [1]. Furthermore, the ethoxycarbonylmethyl ester moiety serves as a protected carboxylic acid handle that can be selectively hydrolyzed to the free acid (CAS 24301-67-5) for further elaboration, whereas alternative ester or acid forms lack this orthogonal reactivity profile . The compound's established melting point (79–81 °C) provides a verifiable identity checkpoint that off-the-shelf analogs without published characterization data cannot match [2].

Quantitative Differentiation Evidence for 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole (CAS 120982-79-8) vs. Closest Analogs


Regioselective Synthesis Selectivity: 4,5-Diphenyl vs. 3,4-Diphenyl Isomer Yield

The patented synthesis of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate employs a two-step procedure from deoxybenzoin (via 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one intermediate) that selectively provides the 4,5-diphenyl isomer in 87% yield after aqueous ethanol precipitation. In contrast, the alternative synthesis from formyldesoxybenzoin yields a mixture requiring careful fractional crystallization from ether-pentane to isolate the 4,5-diphenyl isomer (mp 79–81 °C) with a cumulative yield of 53%, while the 3,4-diphenyl isomer remains in the mother liquor [1]. Researchers procuring the pre-isolated 4,5-diphenyl compound avoid the 47% yield loss and labor-intensive separation step inherent to the isomeric mixture route.

Pyrazole regioisomer Antiarrhythmic intermediate Synthetic selectivity

Melting Point as an Identity and Purity Gatekeeper: 4,5-Diphenyl Ester vs. 4,5-Diphenyl Acid

The ethyl ester (CAS 120982-79-8) exhibits a sharp, published melting point of 79–81 °C, as documented in the patent literature [1]. Its corresponding carboxylic acid hydrolysis product, 2-(4,5-diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5), is a solid but lacks a published discrete melting point in authoritative sources, with vendors reporting only a purity specification (≥95%) without thermal characterization . The ester's defined melting range enables straightforward identity verification and purity assessment by differential scanning calorimetry or melting point apparatus, which is not available for the acid form.

Quality control Compound identity Melting point

Role as the Penultimate Intermediate to Ipazilide (WIN 54177-4), a Clinical-Stage Class III Antiarrhythmic Agent

Ethyl 2-(4,5-diphenylpyrazol-1-yl)acetate is the direct synthetic precursor to ipazilide (N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide), a Class III antiarrhythmic agent that reached preclinical and clinical evaluation. Ipazilide fumarate demonstrated the ability to prolong ventricular refractoriness and suppress ectopic activity, with oral and intravenous pharmacokinetic profiles characterized in rats and dogs (tmax ≤1 h) [1]. The ethyl ester is converted to the active acetamide via aminolysis with N,N-diethylpropane-1,3-diamine [2]. No alternative regioisomer (e.g., 3,4-diphenyl) has been reported to yield a clinical-stage candidate in this series.

Antiarrhythmic drug Ipazilide Class III antiarrhythmic

Hydrogen Bond Acceptor/Donor Profile Differentiates the Ester from the Free Acid for Prodrug Design

The ethyl ester (CAS 120982-79-8) possesses zero hydrogen bond donors and three hydrogen bond acceptors, with six rotatable bonds (computed properties: HBD=0, HBA=3, RotB=6) . In contrast, the corresponding free acid (CAS 24301-67-5) introduces one hydrogen bond donor (carboxylic acid OH) while retaining three acceptors. This difference is relevant for membrane permeability: ester prodrugs typically exhibit enhanced passive diffusion relative to their carboxylic acid counterparts due to reduced hydrogen-bonding capacity. The ester form has been utilized as the direct aminolysis substrate for ipazilide synthesis, circumventing the need for carboxylic acid activation steps [1].

Prodrug design Physicochemical property Permeability

Commercial Availability at Defined Purity Enables Reproducible Synthesis Campaigns

The compound is commercially available from multiple chemical suppliers at purities of 95–98% (HPLC), with standard packaging of 1 g and 5 g units . Vendor-specified purity ≥98% has been reported . In comparison, the alternative 3,5-diphenyl regioisomer (ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetate) is not widely cataloged, limiting its accessibility for comparative studies. The defined commercial specification reduces lot-to-lot variability in multi-step synthetic sequences.

Procurement Purity specification Reproducibility

Optimal Application Scenarios for 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole (CAS 120982-79-8) Based on Quantitative Evidence


Synthesis of Ipazilide and Class III Antiarrhythmic Candidate Libraries

This compound is the direct penultimate intermediate for ipazilide (N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide), a Class III antiarrhythmic agent that prolongs ventricular refractoriness [1]. The ethyl ester undergoes aminolysis with N,N-diethylpropane-1,3-diamine to yield the active acetamide without requiring carboxylic acid activation steps . Medicinal chemistry teams developing potassium channel modulators can use this intermediate to generate focused libraries of N-substituted acetamides and propanamides with the validated 4,5-diphenyl pharmacophore.

Regiochemical Reference Standard for Pyrazole Isomer Differentiation

The defined melting point of 79–81 °C [1] and the well-characterized 4,5-diphenyl substitution pattern make this compound an ideal reference standard for distinguishing between 4,5-diphenyl and 3,4-diphenyl pyrazole regioisomers by melting point, HPLC retention time, or NMR spectroscopy. Analytical laboratories verifying the regiochemical purity of in-house synthesized batches can use the commercial material as a certified reference.

Prodrug Intermediate for 4,5-Diphenylpyrazole-1-acetic Acid Derivatives

The ethyl ester serves as a protected, more lipophilic form of 2-(4,5-diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5). With zero hydrogen bond donors (vs. one for the free acid), the ester exhibits physicochemical properties consistent with enhanced membrane permeability . Researchers designing cell-based assays for diphenylpyrazole-derived RPA inhibitors or anti-inflammatory agents can use the ester as a prodrug form or as a protected intermediate that is readily hydrolyzed under mild basic conditions (NaOH, aqueous ethanol) to yield the free acid.

Building Block for Fragment-Based Drug Discovery on the RPA70N Target

Diphenylpyrazole carboxylic acids have been optimized as submicromolar inhibitors of RPA70N protein–protein interactions, a target implicated in DNA damage response [2]. The ethyl ester (CAS 120982-79-8) provides a direct precursor to the carboxylic acid series via ester hydrolysis. Fragment-based screening campaigns that require the 4,5-diphenyl substitution pattern as a core scaffold can procure this ester as a versatile starting material for parallel derivatization at the ester position.

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